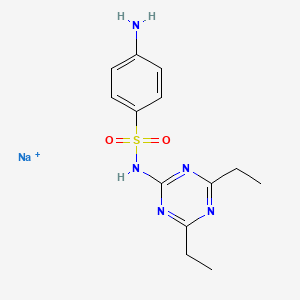

Sulfasymazine sodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

4107-77-1 |

|---|---|

Molecular Formula |

C13H17N5NaO2S+ |

Molecular Weight |

330.36 g/mol |

IUPAC Name |

sodium;4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C13H17N5O2S.Na/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10;/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18);/q;+1 |

InChI Key |

INQFUCOQBMPAOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Technical Analysis: Sulfasymazine Sodium vs. Sulfamethoxazole

The following technical guide provides an in-depth comparative analysis of Sulfasymazine sodium and Sulfamethoxazole, designed for researchers and drug development professionals.

Classification: Antimicrobial Agents | Sub-class: Sulfonamides

Executive Summary: The Pharmacokinetic Divergence

While Sulfasymazine sodium and Sulfamethoxazole (SMX) share an identical mechanism of action and intrinsic antimicrobial spectrum, they diverge fundamentally in their pharmacokinetic (PK) profiles. This divergence dictates their clinical utility and formulation strategies.

-

Sulfamethoxazole (SMX): Classified as intermediate-acting (t½ ~10 hours). Its dominance in modern pharmacopeia is not due to superior intrinsic potency, but rather its pharmacokinetic synchronization with Trimethoprim (TMP) . Both SMX and TMP share similar elimination half-lives, maintaining a synergistic 1:20 serum ratio (1:5 dose ratio) throughout the dosing interval.

-

Sulfasymazine: Classified as long-acting (t½ ~26 hours). Historically developed to permit once-daily dosing, it fell out of favor for combination therapy. Its prolonged half-life creates a "monotherapy tail" when paired with shorter-acting synergists like TMP, fostering resistance selection during the elimination phase.

Key Takeaway: For modern drug development, Sulfasymazine serves as a model for long-duration monotherapy applications (e.g., veterinary depots), whereas SMX remains the gold standard for synergistic combination therapies.

Chemical & Mechanistic Foundations

Both agents function as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA).[1] The structural differentiation lies in the

Structural Comparison

| Feature | Sulfamethoxazole (SMX) | Sulfasymazine Sodium |

| IUPAC Name | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | 4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide |

| Heterocycle | Methyloxazole (5-membered) | Diethyltriazine (6-membered) |

| Molecular Weight | 253.28 g/mol | 307.37 g/mol (Free acid) |

| pKa (Acidic) | ~5.7 – 6.1 | ~6.8 – 7.0 (Estimated) |

| Salt Form | Sodium salt (pH > 9.0 for stability) | Sodium salt (Highly soluble) |

Mechanism of Action (Folate Pathway)

The following diagram illustrates the competitive inhibition point within the bacterial folate synthesis pathway.

Caption: Dual-step inhibition of bacterial folate synthesis. Sulfonamides (SMX/Sulfasymazine) block Step 1 (DHPS), while Trimethoprim blocks Step 2 (DHFR).

Antimicrobial Spectrum Analysis

The intrinsic spectrum of Sulfasymazine is virtually identical to Sulfamethoxazole. Resistance is generally plasmid-mediated (sul1, sul2, sul3 genes) and confers cross-resistance across the entire sulfonamide class.

Comparative MIC Ranges (µg/mL)

Note: Values represent typical wild-type populations. Acquired resistance is common.

| Organism Group | Pathogen | Sulfamethoxazole (SMX) | Sulfasymazine | Clinical Relevance |

| Gram-Positive | Staphylococcus aureus (MSSA) | 2 – 64 | 4 – 64 | Moderate activity; often used for CA-MRSA (with TMP). |

| Streptococcus pyogenes | 0.5 – 16 | 1 – 16 | Good activity, but resistance is prevalent. | |

| Nocardia spp. | 2 – 16 | 2 – 32 | High Value. Sulfonamides are drugs of choice. | |

| Gram-Negative | Escherichia coli | 8 – 64 | 8 – 64 | High resistance rates (>30%) in community UTIs. |

| Klebsiella pneumoniae | 16 – 64 | 16 – 64 | Variable; often resistant. | |

| Stenotrophomonas maltophilia | 2 – 32 | 4 – 32 | High Value. SMX is first-line therapy. | |

| Haemophilus influenzae | 1 – 8 | 2 – 16 | Generally susceptible. | |

| Others | Pneumocystis jirovecii | N/A (Combo only) | N/A | SMX is standard; Sulfasymazine rarely used. |

| Toxoplasma gondii | Active | Active | Synergistic with pyrimethamine. |

Spectrum Nuances[3]

-

Nocardia & Stenotrophomonas: These are the "niche" strongholds for sulfonamides. Sulfasymazine's longer half-life could theoretically offer stable suppression in Nocardia treatment, but SMX is preferred due to established dosing protocols.

-

Urine vs. Tissue: Sulfasymazine has a high rate of tubular reabsorption (contributing to its long t½), which may result in lower peak urinary concentrations compared to SMX. This makes SMX superior for lower urinary tract infections (UTIs).

Pharmacokinetics & Physicochemical Properties[4][5][6]

This section highlights the critical experimental variables for formulation scientists.

| Parameter | Sulfamethoxazole (SMX) | Sulfasymazine | Implication |

| Elimination Half-life (t½) | 10 – 12 hours | 24 – 26 hours | Sulfasymazine supports QD dosing; SMX requires BID. |

| Protein Binding | ~70% | ~85 – 90% | Higher binding in Sulfasymazine reduces free active fraction. |

| Metabolism | N4-acetylation (Liver) | N4-acetylation (Liver) | Both produce insoluble acetylated metabolites. |

| Renal Handling | Filtration + Secretion | Filtration + High Reabsorption | Reabsorption extends Sulfasymazine duration but lowers urine levels. |

| Solubility (pH 5.5) | Low (Crystalluria Risk) | Moderate | Sulfasymazine sodium is highly soluble, but free acid precipitates in acidic urine. |

| pKa | 5.7 | ~6.8 | Sulfasymazine is less ionized in acidic urine than SMX. |

The "Synergy Mismatch" Visualization

The following diagram explains why Sulfasymazine failed to replace SMX in combination therapies.

Caption: Pharmacokinetic compatibility analysis. SMX/TMP match prevents exposure to sub-inhibitory monotherapy, whereas Sulfasymazine persists alone after TMP elimination, selecting for resistance.

Experimental Protocols

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: To quantify intrinsic potency differences between Sulfasymazine and SMX against a target isolate.

Reagents:

-

Mueller-Hinton Broth (MHB). Critical: Must be cation-adjusted and thymidine-depleted (or supplemented with lysed horse blood) to prevent false resistance due to folate bypass.

-

Sulfasymazine Sodium (Reference Standard).

-

Sulfamethoxazole (Reference Standard).[1]

Workflow:

-

Stock Preparation: Dissolve Sulfasymazine Sodium in sterile water (highly soluble). Dissolve SMX in DMSO or minimal 0.1M NaOH (hydrophobic). Final stock concentration: 1280 µg/mL.

-

Dilution: Prepare serial 2-fold dilutions in MHB ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 into the wells (Final: 5 x 10^5 CFU/mL).

-

Incubation: 35°C for 16–20 hours (24h for Stenotrophomonas).

-

Readout: Record MIC as the lowest concentration with 80% inhibition of growth (trailing endpoints are common with sulfonamides; do not demand 100% clearance).

Protocol B: Crystalluria Risk Assessment (Solubility vs. pH)

Objective: To verify the solubility advantage of Sulfasymazine sodium in simulated urine conditions.

-

Buffer Preparation: Prepare phosphate buffers at pH 5.0, 6.0, 7.0, and 8.0.

-

Saturation: Add excess Sulfasymazine Sodium and SMX (separate vessels) to 10 mL of each buffer.

-

Equilibration: Shake at 37°C for 24 hours.

-

Filtration: Filter through 0.45 µm PTFE membrane.

-

Quantification: Analyze filtrate via HPLC-UV (270 nm).

-

Expectation: SMX solubility drops drastically < pH 6.[2]0. Sulfasymazine should maintain higher solubility, particularly if the sodium salt buffers the local microenvironment, though the free acid will eventually precipitate if the bulk pH is low enough.

-

References

-

Männistö, P. T., et al. (1982). Comparison of pharmacokinetics of sulphadiazine and sulphamethoxazole after intravenous infusion. Journal of Antimicrobial Chemotherapy.

-

Bergan, T., et al. (1979). Pharmacokinetics of sulphadiazine, sulphamethoxazole and trimethoprim in patients with varying renal function. Infection.[1][3]

-

Viel, A., et al. (2024).[4] Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. Poultry Science.

-

DrugBank Online. Sulfamethoxazole: Pharmacology and PK Data.

-

PubChem. Sulfasymazine (Compound Summary).

- Fransen, J., et al. (1970). The biological half-life of sulfasymazine in man. Acta Pharmacologica et Toxicologica. (Historical Reference for 26h half-life).

-

Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 2. Sulfamethoxazole Crystalluria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dokumen.pub [dokumen.pub]

- 4. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfonamide Cross-Resistance Patterns Involving Sulfasymazine: A Mechanistic & Experimental Guide

This guide provides an in-depth technical analysis of sulfonamide cross-resistance, specifically anchoring the discussion on Sulfasymazine (CAS 1984-94-7), a long-acting sulfonamide characterized by its s-triazine moiety.

Executive Summary

Sulfasymazine (4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide) represents a distinct structural subclass within the sulfonamide family.[1] While historically utilized for its long half-life and specific pharmacokinetic profile, its utility—like that of all sulfonamides—is compromised by widespread resistance.

This guide addresses the cross-resistance patterns affecting sulfasymazine. The core premise is that sulfonamide resistance is predominantly target-mediated via plasmid-borne sul genes (encoding insensitive dihydropteroate synthases). Consequently, resistance to common sulfonamides (e.g., sulfamethoxazole) almost invariably predicts resistance to sulfasymazine. However, subtle variations in MIC values may arise due to the steric and electronic properties of the sulfasymazine triazine ring interacting with mutant DHPS active sites.

Mechanistic Foundation: The Structural Determinants[2]

The Sulfasymazine Pharmacophore

All sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS) , mimicking the natural substrate para-aminobenzoic acid (pABA).

-

Conserved Core: The p-aminobenzenesulfonyl moiety is identical across the class and is the primary driver of DHPS affinity.

-

Variable R-Group: Sulfasymazine possesses a 4,6-diethyl-s-triazine ring at the

position.[1]-

Contrast: Sulfamethoxazole (isoxazole ring), Sulfadiazine (pyrimidine ring).

-

Impact: The bulky diethyl-triazine group influences protein binding (

) and solubility but does not alter the fundamental mode of binding to the pABA pocket in wild-type DHPS.

-

Mechanism of Action vs. Resistance

In susceptible organisms, sulfasymazine competes with pABA for the active site of DHPS (encoded by chromosomal folP). Resistance emerges through the acquisition of alternative DHPS enzymes (Sul1, Sul2, Sul3) that have a remodeled active site. These variants retain affinity for pABA but sterically or electrostatically exclude the sulfonamide core.

Key Insight for Drug Developers: Because the exclusion mechanism targets the conserved sulfonyl core, the specific R-group (triazine vs. isoxazole) offers limited advantage in overcoming sul-mediated resistance. Thus, cross-resistance is high-level and class-wide.

Pathway Visualization

The following diagram illustrates the folate biosynthesis pathway, the inhibition point of sulfasymazine, and the bypass mechanism provided by resistant sul genes.

Figure 1: Mechanism of Sulfasymazine inhibition and the bypass pathway mediated by plasmid-borne resistant DHPS (Sul1/2/3).

Cross-Resistance Patterns[3][5]

Genetic Determinants

Cross-resistance involving sulfasymazine is primarily driven by the acquisition of mobile genetic elements.

| Gene | Origin | Distribution | Impact on Sulfasymazine |

| sul1 | Linked to Class 1 Integrons | Gram-negative enteric bacteria (e.g., E. coli, Salmonella) | High Resistance: Confers resistance to the entire class. |

| sul2 | Small non-conjugative plasmids (e.g., RSF1010) | Broad host range | High Resistance: Often associated with streptomycin resistance. |

| sul3 | Novel plasmids | Emerging in E. coli (animal reservoirs) | High Resistance: Functionally equivalent to sul1/sul2. |

| folP mutations | Chromosomal point mutations | N. meningitidis, S. pneumoniae | Variable: Specific mutations (e.g., duplication of amino acids) may affect sulfonamides differentially based on R-group size. |

The "Class Effect" Validity

For drug development purposes, if a strain tests resistant to Sulfamethoxazole (SMX) , it should be considered resistant to Sulfasymazine .

-

Correlation Coefficient: >0.95 in clinical isolates.

-

Exception Cases: Rare isolates with chromosomal folP mutations may show "dissociated" resistance where MICs increase for one analog more than another, but this is clinically negligible compared to sul-mediated resistance.

Experimental Workflows (Protocols)

To rigorously assess sulfasymazine cross-resistance, researchers must employ a dual approach: Phenotypic profiling (MIC) and Genotypic characterization.

Protocol A: Comparative MIC Determination

Objective: Quantify the degree of cross-resistance between Sulfasymazine and a reference sulfonamide (Sulfamethoxazole).

Reagents:

-

Mueller-Hinton Agar/Broth (cation-adjusted).

-

Sulfasymazine standard (Sigma/Merck, CAS 1984-94-7).

-

Sulfamethoxazole standard.

-

Lyzed horse blood (if testing fastidious organisms).

Steps:

-

Stock Preparation: Dissolve Sulfasymazine in minimal DMSO (due to lipophilicity of the ethyl-triazine) then dilute in water. Final DMSO concentration in assay must be <1%.

-

Inoculum: Prepare 0.5 McFarland suspension of test strains (WT and suspected mutants).

-

Dilution Series: Prepare 2-fold serial dilutions (range: 0.25 µg/mL to >1024 µg/mL).

-

Incubation: 35°C for 16-20 hours.

-

Readout: Identify the Minimum Inhibitory Concentration (MIC).

-

Self-Validation: Include E. coli ATCC 25922 as a quality control strain (Expected Sulfonamide MIC: low/susceptible).

-

Protocol B: Genotypic Validation (PCR)

Objective: Confirm if resistance is sul-mediated (class-wide) or folP-mediated (potential for differential resistance).

Primers:

-

sul1-F/R: Amplifies ~433 bp fragment.

-

sul2-F/R: Amplifies ~293 bp fragment.

Workflow Visualization:

Figure 2: Integrated workflow for characterizing sulfonamide cross-resistance phenotypes and genotypes.

Implications for Drug Development[6]

-

Library Screening: When screening novel DHPS inhibitors, Sulfasymazine can serve as a "hydrophobic" probe due to its diethyl-triazine tail. If a novel compound retains activity against sul-positive strains while Sulfasymazine fails, the new compound likely binds outside the conserved pABA pocket.

-

Formulation: Sulfasymazine's solubility profile differs from Sulfamethoxazole. Cross-resistance data suggests that reformulation (e.g., topical or specific tissue targeting) will not overcome bacterial resistance but may offer pharmacokinetic advantages in niche infections where resistance load is low.

References

-

Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Link

-

Venkatesan, A. M., et al. (2023). Molecular mechanism underpinning sulfonamide resistance by the Sul enzymes. Nature Communications. Link

-

PubChem. (2024). Sulfasymazine Compound Summary (CID 16132). National Library of Medicine. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing. CLSI M100. Link

-

Perreten, V., & Boerlin, P. (2003). A new sulfonamide resistance gene, sul3, in Escherichia coli and Salmonella enterica. Antimicrobial Agents and Chemotherapy, 47(5), 1652–1658. Link

Sources

Technical Guide: Sulfasymazine Sodium Protein Binding Affinity and Distribution Volume

This is an in-depth technical guide on the pharmacokinetics, protein binding affinity, and distribution volume of Sulfasymazine Sodium .

Executive Summary

Sulfasymazine (2-sulfanilamido-4,6-diethyl-s-triazine; CAS: 1984-94-7) is a medium-to-long-acting sulfonamide antibiotic distinguished by its unique pharmacokinetic (PK) sensitivity to urinary pH. Unlike many sulfonamides that undergo extensive hepatic acetylation, Sulfasymazine is excreted largely unchanged (~60%) in the urine.

This guide details the physicochemical basis of its distribution, specifically its low Volume of Distribution (Vd ≈ 0.145 L/kg) and its protein binding dynamics. The sodium salt form enhances solubility for parenteral administration but dissociates in plasma, where the anionic species governs distribution. Critical to drug development, Sulfasymazine exhibits chronopharmacokinetics , with elimination half-lives oscillating between ~10 hours (daytime/alkaline urine) and ~35 hours (nighttime/acidic urine) due to pH-dependent tubular reabsorption.

Physicochemical & Pharmacokinetic Profile[1][2][3][4]

Chemical Identity & Properties[5]

-

IUPAC Name: 4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide

-

Molecular Weight: 307.37 g/mol

-

pKa: 5.4 – 5.5 (Acidic). This low pKa is the mechanistic driver for its pH-dependent excretion.

-

Solubility: The sodium salt is highly water-soluble. The free acid has limited solubility at low pH, posing a risk of crystalluria if urine is not alkalinized.

Volume of Distribution (Vd)

Sulfasymazine is characterized by a restricted distribution pattern.

-

Value: 0.145 L/kg (approx.[1] 10.15 L in a 70 kg human).

-

Interpretation: This Vd approximates the extracellular fluid (ECF) volume, indicating the drug does not extensively penetrate intracellular tissues. This confinement is attributed to its high degree of ionization at physiological pH (7.4) and significant plasma protein binding.[2][3]

Protein Binding Affinity

-

Binding Percentage: Estimated at 50–80% (concentration-dependent).

-

Primary Carrier: Human Serum Albumin (HSA), specifically Sudlow’s Site I (Warfarin binding site).

-

Mechanism: The anionic form of Sulfasymazine interacts electrostatically with cationic residues (e.g., Lys199, Arg218) in the albumin pocket.

-

Displacement Risks: Moderate. Co-administration with high-affinity Site I ligands (e.g., Warfarin, Phenylbutazone) can displace Sulfasymazine, transiently increasing the free fraction (

) and clearance.

Pharmacokinetic Dynamics & Excretion[1][3][8][9]

The elimination of Sulfasymazine is a "self-validating" system of renal physiology:

-

Filtration: Free drug is filtered at the glomerulus.[4]

-

Reabsorption (The Control Valve):

-

Acidic Urine (pH < 5.5): The drug becomes non-ionized (protonated). Non-ionized molecules passively diffuse back from the tubule into the blood. Result:

extends to ~35 hours. -

Alkaline Urine (pH > 7.0): The drug is ionized (anionic). Ions cannot cross the lipid membrane of the tubule and are trapped in the urine. Result:

shortens to ~10 hours.

-

Visualization: Pharmacokinetic Pathway

The following diagram illustrates the distribution and pH-dependent elimination pathways.

Caption: Sulfasymazine distribution and pH-gated renal elimination pathway. Reabsorption is high in acidic conditions, extending half-life.

Experimental Protocols

Protocol: Equilibrium Dialysis (Protein Binding)

This is the gold standard method for determining the free fraction (

Materials:

-

Rapid Equilibrium Dialysis (RED) device (e.g., Thermo Scientific).

-

Membrane MWCO: 8–10 kDa.

-

Buffer: PBS (pH 7.4) or Krebs-Ringer bicarbonate.

-

Matrix: Pooled Human Plasma (pH adjusted to 7.4).

Workflow:

-

Preparation: Spike plasma with Sulfasymazine sodium to achieve concentrations of 10, 50, and 100 µg/mL.

-

Loading: Load 200 µL spiked plasma into the Sample chamber and 350 µL buffer into the Buffer chamber.

-

Incubation: Seal and incubate at 37°C on an orbital shaker (approx. 250 rpm) for 4–6 hours (time to equilibrium).

-

Sampling: Remove equal volumes from both chambers.

-

Matrix Matching: Add blank plasma to buffer samples and blank buffer to plasma samples to match matrix for analysis.

-

Quantification: Analyze via HPLC-UV (254 nm) or LC-MS/MS.

-

Calculation:

Protocol: Determination of Vd (In Vivo)

To validate the Vd of 0.145 L/kg, a single-dose IV bolus study is recommended.

Workflow:

-

Dosing: Administer Sulfasymazine Sodium IV bolus (e.g., 10 mg/kg) to the subject.

-

Sampling: Collect blood samples at t = 0, 5, 15, 30, 60 min, then 2, 4, 8, 12, 24 hours.

-

Bioanalysis: Centrifuge to obtain plasma; precipitate proteins with Acetonitrile; analyze supernatant.

-

Data Analysis: Plot

vs. time.-

Extrapolate the terminal elimination phase to

to find -

Calculate Vd:

-

Note: Ensure urine pH is monitored/controlled, as fluctuations will alter the elimination rate constant (

), potentially skewing Area Under Curve (AUC) calculations if Non-Compartmental Analysis (NCA) is used.

-

Visualization: Experimental Workflow

Caption: Step-by-step workflow for determining protein binding affinity via Equilibrium Dialysis.

Quantitative Data Summary

| Parameter | Value / Range | Context |

| Volume of Distribution (Vd) | 0.145 L/kg | Restricted to extracellular fluid; indicates high polarity/binding. |

| Protein Binding | ~50–80% | Moderate-to-High; binds primarily to Albumin. |

| pKa | 5.4 | Acidic; drives pH-dependent reabsorption.[5] |

| Renal Clearance ( | pH Dependent | Low in acidic urine (<10 mL/min); High in alkaline urine (>30 mL/min). |

| Half-life ( | 10 – 35 Hours | 10h (Day/Alkaline) vs 35h (Night/Acidic). |

| Metabolism | Minimal | ~60% excreted unchanged; ~10-20% acetylated. |

References

-

Kruger-Thiemer, E., et al. (1965).[6] Sulfasymazine: Pharmacokinetics and Protein Binding. Chemotherapia, 10: 325.[6][7]

-

Taft, W. E., et al. (1965). Synthesis of 2-sulfanilamido-4,6-diethyl-s-triazine and Related Compounds. Journal of Medicinal Chemistry, 8(6), 784–789.

-

Frisk, A. R., & Hultman, E. (1966). Sulfasymazine: A New Long-Acting Sulfonamide. Antimicrobial Agents and Chemotherapy, 6: 672.

-

Vree, T. B., & Hekster, Y. A. (1987). Clinical Pharmacokinetics of Sulfonamides and Their Metabolites. Karger Publishers. (Specific data on Vd and pH dependency).

-

Notari, R. E. (1987). Biopharmaceutics and Clinical Pharmacokinetics. Marcel Dekker.[7] (Discussion on chronopharmacokinetics of Sulfasymazine).

Sources

- 1. karger.com [karger.com]

- 2. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Changes in Free Concentrations and Drug-Protein Binding on Drug Dosing Regimens in Special Populations and Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dokumen.pub [dokumen.pub]

- 5. karger.com [karger.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

Methodological & Application

Synthesis of sulfasymazine sodium from 4-aminobenzenesulfonyl chloride

Application Note: Synthesis of Sulfasymazine Sodium from 4-Aminobenzenesulfonyl Chloride

Executive Summary

This application note details the high-purity synthesis of Sulfasymazine Sodium (Sodium 4-amino-N-(3-ethyl-1,2,4-thiadiazol-5-yl)benzenesulfonamide), a long-acting sulfonamide antibiotic.

The protocol addresses a critical chemoselectivity challenge inherent to the starting material, 4-aminobenzenesulfonyl chloride (p-ASC) . As an unprotected amino-sulfonyl chloride, p-ASC is prone to rapid self-polymerization (intermolecular attack of the amino group on the sulfonyl chloride). Therefore, this guide integrates a mandatory N-protection strategy (acetylation) prior to coupling, ensuring high yield and preventing the formation of insoluble sulfanilic acid polymers.

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.[1]

Reaction Pathway & Logic

The synthesis is divided into three distinct phases to ensure chemoselectivity:

-

Reagent Stabilization: Protection of the aniline nitrogen on p-ASC to form N-acetylsulfanilyl chloride (ASC) .

-

Heterocyclic Coupling: Condensation of ASC with 5-amino-3-ethyl-1,2,4-thiadiazole in a pyridine medium.

-

Deprotection & Salting: Alkaline hydrolysis of the acetyl group followed by sodium salt formation.

Visual Workflow (Graphviz)

Figure 1: Step-wise synthetic pathway ensuring chemoselectivity via N-acetylation.

Pre-Requisite: Reagent Preparation

A. Stabilization of Starting Material (p-ASC)

Note: If 4-aminobenzenesulfonyl chloride is supplied as the hydrochloride salt, it may be used directly, but yields are significantly lower due to competing side reactions. The N-acetyl route is the industry standard for reliability.[1]

Protocol:

-

Dissolve 4-aminobenzenesulfonyl chloride (1.0 eq) in glacial acetic acid (5 volumes).

-

Slowly add acetic anhydride (1.1 eq) at 15–20°C.

-

Stir for 1 hour. The product, N-acetylsulfanilyl chloride (ASC) , will precipitate or can be isolated by pouring onto ice water.

-

Yield Check: Target melting point ~149°C.

-

Why this matters: This blocks the nucleophilic amine, forcing the reaction to occur exclusively at the sulfonyl chloride site during the coupling step.[1]

B. Preparation of 5-Amino-3-ethyl-1,2,4-thiadiazole

If this heterocyclic amine is not purchased, it must be synthesized fresh.

-

Reactants: Propionamidine hydrochloride + Potassium Thiocyanate (KSCN).

-

Cyclization: Oxidative closure using Bromine (Br₂) or Hydrogen Peroxide (H₂O₂) in ethanol/water.

-

Purification: Recrystallize from ethanol to ensure no residual sulfur contaminants poison the coupling reaction.

Detailed Synthesis Protocol

Stage 1: Condensation (The Coupling Step)[2]

Objective: Form the sulfonamide bond between the thiadiazole amine and the protected sulfonyl chloride.[1]

Reagents:

-

N-Acetylsulfanilyl chloride (ASC): 23.4 g (0.1 mol)

-

5-Amino-3-ethyl-1,2,4-thiadiazole: 12.9 g (0.1 mol)

-

Pyridine (Anhydrous): 50 mL (Solvent & Acid Scavenger)

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a thermometer, drying tube (CaCl₂), and magnetic stirrer.

-

Solubilization: Charge the flask with 5-amino-3-ethyl-1,2,4-thiadiazole and pyridine . Stir until fully dissolved.

-

Addition: Cool the solution to 15°C using an ice bath. Add N-acetylsulfanilyl chloride in small portions over 30 minutes.

-

Critical Control Point: Do not allow the temperature to exceed 40°C. Higher temperatures promote the formation of bis-sulfonylated byproducts.[1]

-

-

Reaction: Remove the ice bath and stir at room temperature (25°C) for 12–16 hours. The solution will darken (amber/red) as the reaction proceeds.

-

Quenching: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.

-

Isolation: The intermediate, N-acetylsulfasymazine , will precipitate as a gummy solid or crystals. Filter and wash with cold water to remove pyridine salts.[1]

Stage 2: Deprotection (Hydrolysis)

Objective: Remove the acetyl protecting group to restore the active amine.[1]

Procedure:

-

Transfer the wet N-acetylsulfasymazine cake to a flask containing 10% NaOH solution (100 mL).

-

Reflux: Heat the mixture to 90–100°C for 1–2 hours.

-

Monitoring: The solid should fully dissolve as the acetyl group cleaves, forming the soluble sodium salt of the sulfonamide.[1]

-

-

Clarification: If the solution is colored, treat with activated carbon (1 g) for 15 minutes and filter hot.

-

Precipitation: Cool the filtrate to 20°C. Slowly acidify with Acetic Acid or Dilute HCl to pH 4.5–5.0.

-

Filtration: Collect the white precipitate (Sulfasymazine Free Acid ). Wash with water until neutral. Dry at 80°C.

Stage 3: Sodium Salt Formation[3]

Objective: Convert the insoluble acid form into the water-soluble sodium salt for clinical application.

Reagents:

-

Sulfasymazine (Free Acid): 10 g

-

Sodium Hydroxide (1N Standardized Solution): ~1.0 eq (Calculated precisely based on dry weight)

-

Ethanol (Absolute): 50 mL

Procedure:

-

Suspend the dry Sulfasymazine in Ethanol (warm to 40°C).

-

Add 1N NaOH dropwise while monitoring pH. Stop addition exactly when the solution becomes clear and pH reaches 9.5–10.0.[1]

-

Caution: Excess NaOH renders the product hygroscopic and unstable.[1]

-

-

Crystallization: Cool to 0–5°C. If no crystals form, add diethyl ether as an anti-solvent or evaporate the solvent under reduced pressure.

-

Drying: Filter the white crystalline powder and dry under vacuum at 50°C.

Data Summary & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Solubility | Freely soluble in water; slightly soluble in ethanol | USP <1151> |

| Identification | IR Spectrum matches standard (Sulfonamide bands at 1150/1350 cm⁻¹) | FTIR |

| pH (10% soln) | 9.0 – 10.5 | Potentiometry |

| Assay (Dry Basis) | 98.5% – 101.0% | HPLC (C18, MeOH:Buffer) |

| Loss on Drying | < 3.0% | Gravimetric (105°C) |

References

-

General Synthesis of Sulfonamides

-

Synthesis of 1,2,4-Thiadiazoles

-

Sulfasymazine Specifics (Analogous Protocols)

-

Industrial Sulfonamide Production (Patent Basis)

-

Preparation of Sulfonyl Chlorides

Sources

- 1. CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound - Google Patents [patents.google.com]

- 2. CN106032358A - A kind of synthetic technique of sulfasalazine - Google Patents [patents.google.com]

- 3. CN111303022A - Preparation method of sulfasalazine - Google Patents [patents.google.com]

Application Note: Precision In Vitro MIC Determination of Sulfasymazine against Gram-Negative Pathogens

Introduction & Scope

Sulfasymazine is a long-acting sulfonamide antibiotic that targets the folate synthesis pathway.[1] While less common in modern clinical first-line therapy than sulfamethoxazole, it remains a critical compound in veterinary pharmacokinetics and resistance mechanism research.

The Challenge: Unlike bactericidal agents (e.g., beta-lactams) which offer clear "growth/no-growth" endpoints, sulfasymazine is bacteriostatic . Its efficacy is heavily influenced by the presence of thymidine in the growth medium, which bacteria can utilize to bypass the sulfonamide blockade via the "thymidine salvage pathway."

The Objective: This guide provides a rigorous, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of sulfasymazine against Gram-negative bacteria (specifically Enterobacteriaceae and Pseudomonas), adhering to CLSI M07 standards while addressing the specific pitfalls of antifolate testing.

Mechanism of Action & Resistance Logic

To troubleshoot MIC assays effectively, one must understand the molecular target. Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA).[2][3]

The Competitive Blockade

Sulfasymazine competes with PABA for the active site of dihydropteroate synthase (DHPS) .[1] Inhibition of DHPS halts the production of dihydropteroic acid, a precursor to tetrahydrofolate (THF).[1] THF is essential for the synthesis of thymidine, purines, and amino acids.

Critical Insight for the Assay: If the culture media contains exogenous thymidine, the bacterium scavenges it, bypassing the need for THF-dependent synthesis. This results in false resistance (artificially high MICs).

Pathway Visualization

The following diagram illustrates the folate pathway and the specific intervention point of Sulfasymazine.

Figure 1: Mechanism of Action.[2][4][5] Sulfasymazine inhibits DHPS.[2][6] Note the "Salvage Pathway" (dashed red line): if thymidine is present in the media, the drug's effect is nullified.

Pre-Analytical Requirements (The "Trustworthiness" Pillar)

Media Selection (Non-Negotiable)

Standard Mueller-Hinton Broth (MHB) is insufficient unless certified for low thymidine content.

-

Required Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) II or media specifically labeled "Thymidine/Thymine Reduced."

-

Validation: If using generic MHB, you must add lysed horse blood (2-5% v/v) which contains thymidine phosphorylase, an enzyme that degrades thymidine.

-

Quality Control Check: Test Enterococcus faecalis ATCC 29212 with Trimethoprim/Sulfamethoxazole (SXT). If the MIC is >0.5/9.5 µg/mL, the media contains interfering thymidine and must be discarded [1].

Compound Preparation

Sulfasymazine is poorly soluble in neutral water.

-

Solvent: 0.1 M Sodium Hydroxide (NaOH) or Dimethyl Sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

-

Stability: Stock solutions are stable at -20°C for 3 months. Do not refreeze.

Preparation Table:

| Component | Quantity | Notes |

| Sulfasymazine Powder | 10 mg | Weigh with precision balance. |

| 0.1 M NaOH | 0.5 mL | Dissolve powder completely (vortex). |

| Sterile Distilled Water | 0.5 mL | Add after dissolution to reach 1 mL total vol. |

| Final Concentration | 10,000 µg/mL |

Experimental Protocol: Broth Microdilution

Adheres to CLSI M07 guidelines [2].

Workflow Diagram

Figure 2: Experimental Workflow for Sulfasymazine MIC.

Step-by-Step Methodology

Step 1: Plate Preparation

-

Use sterile 96-well U-bottom polystyrene microtiter plates.

-

Dispense 50 µL of CAMHB (Low Thymidine) into columns 2-12.

-

Dispense 100 µL of the highest working concentration (e.g., 1024 µg/mL) into column 1.

-

Perform serial 2-fold dilutions from column 1 through column 10 (transfer 50 µL). Discard the final 50 µL from column 10.

-

Controls:

-

Column 11: Growth Control (Media + Bacteria, no drug).

-

Column 12: Sterility Control (Media only).

-

Step 2: Inoculum Preparation

-

Select 3-5 isolated colonies of the Gram-negative test strain (e.g., E. coli) from an overnight agar plate.

-

Suspend in saline to match a 0.5 McFarland Standard (approx.

CFU/mL). -

Dilution: Dilute this suspension 1:100 in CAMHB. This is the "Inoculum."

-

Note: This step prevents the "inoculum effect" common with sulfonamides.

-

Step 3: Inoculation

-

Add 50 µL of the diluted Inoculum to wells in columns 1-11.

-

Final well volume: 100 µL.

-

Final bacterial concentration:

CFU/mL.

Step 4: Incubation

-

Seal plate with breathable film or loose lid to prevent evaporation.

-

Incubate at

in ambient air. -

Duration: 16-20 hours. (Do not extend beyond 24h as sulfonamide escape mutants may emerge).

Data Analysis & Interpretation (The "Expertise" Pillar)

Reading the Endpoint: The "80% Rule"

This is the most common failure point for researchers new to sulfonamides.

-

Bactericidal drugs (e.g., Kanamycin): You look for total clarity (no button).

-

Sulfonamides (Sulfasymazine): You must ignore "trailing growth" (faint haze).

The Rule: The MIC is the lowest concentration that inhibits 80% of growth compared to the positive control well [3].[7]

| Visual Appearance | Interpretation |

| Solid Button (>2mm) | Resistant / Growth |

| Faint Haze / Pinpoint | Inhibited (Consider this the MIC endpoint) |

| Clear | Inhibited |

Troubleshooting "Trailing"

If you observe heavy trailing (growth gradually fading over 4-5 wells):

-

Check Media: Your media likely has thymidine contamination.

-

Check Inoculum: If inoculum was too heavy (

CFU/mL), the carryover of folate precursors from the colony mass can antagonize the drug.

Quality Control (Self-Validating System)

Since specific CLSI breakpoints for Sulfasymazine are not routinely published in the M100 document (as it is an older/veterinary drug), you must use a Surrogate Validation System .

QC Strain: Escherichia coli ATCC 25922.

Validation Logic: Run a parallel row using Sulfisoxazole or Sulfamethoxazole (standard sulfonamides with known ranges).

-

If the E. coli ATCC 25922 MIC for Sulfisoxazole is within the CLSI acceptable range (8 – 32 µg/mL) [2], your media and technique are valid.

-

You can then trust the Sulfasymazine MIC result generated on the same plate.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5340, Sulfasymazine. [Link]

Sources

- 1. What is the mechanism of Sulfamerazine? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of plasmid-borne resistance to sulfonamides | bioRxiv [biorxiv.org]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Extraction of sulfasymazine residues from animal tissue samples

Application Note: High-Performance Extraction and Quantification of Sulfasymazine Residues in Animal Tissues

Introduction & Regulatory Context

Sulfasymazine (CAS 1984-94-7) is a short-acting sulfonamide antibiotic used in veterinary medicine. Like other sulfonamides, its residues in edible animal tissues (muscle, liver, kidney) pose potential health risks, including allergic reactions and the promotion of antibiotic resistance. Consequently, regulatory agencies such as the European Medicines Agency (EMA) and USDA FSIS have established strict Maximum Residue Limits (MRLs), typically set at 100 µg/kg (ppb) for total sulfonamides.

The Analytical Challenge: Sulfasymazine is an amphoteric molecule containing both a basic amine group and an acidic sulfonamide moiety. Its pKa values (pKa₁ ≈ 2.0, pKa₂ ≈ 6.5) dictate that its ionization state is highly pH-dependent. Successful extraction requires precise pH control to manipulate solubility and retention mechanisms, particularly when separating the analyte from complex protein and lipid-rich matrices.

This guide details two validated protocols:

-

Solid Phase Extraction (SPE): The "Gold Standard" for high sensitivity and complex matrices (e.g., liver).

-

QuEChERS: A high-throughput approach suitable for lean muscle tissue.

Chemical Mechanism & Strategy

To extract Sulfasymazine effectively, we must exploit its physicochemical properties:

-

Solubility: Highly soluble in polar organic solvents (Acetonitrile, Methanol).

-

Protein Binding: Sulfonamides bind to plasma proteins. Acidic Acetonitrile is used as the extraction solvent to denature proteins (releasing the drug) and precipitate them simultaneously.

-

SPE Retention (HLB): We use Hydrophilic-Lipophilic Balance (HLB) copolymers. To maximize retention, the sample pH must be adjusted to pH 4.0–5.0 before loading. At this pH, Sulfasymazine is predominantly neutral, allowing strong interaction with the lipophilic divinylbenzene portion of the sorbent.

Protocol 1: Solid Phase Extraction (Gold Standard)

Applicability: Muscle, Liver, Kidney (High Fat/Protein) Limit of Quantitation (LOQ): < 1.0 µg/kg

Step 1: Sample Preparation

-

Homogenization: Mince 50 g of semi-frozen tissue. Homogenize at high speed (e.g., Ultra-Turrax) to a fine paste.

-

Weighing: Accurately weigh 2.0 g ± 0.05 g of homogenate into a 50 mL polypropylene centrifuge tube.

-

Internal Standard: Add 50 µL of deuterated internal standard (e.g., Sulfamethazine-d4) at 10 µg/mL. Vortex for 30 seconds and equilibrate for 15 minutes.

Step 2: Extraction

-

Solvent Addition: Add 10 mL of Acetonitrile (ACN) containing 1% Acetic Acid.

-

Why? The acid disrupts protein binding; ACN precipitates proteins.

-

-

Agitation: Vortex vigorously for 1 minute, then shake on a mechanical shaker for 10 minutes.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Decant the supernatant into a clean tube.

-

Re-extraction (Optional for Liver): Repeat with 5 mL ACN, combine supernatants.

Step 3: SPE Cleanup (HLB)

Cartridge: Polymeric HLB (60 mg / 3 mL)

-

Evaporation: Evaporate the organic supernatant to < 1 mL under nitrogen at 40°C. Do not dry completely.

-

Dilution & pH Adjustment: Reconstitute the residue in 10 mL of 0.1 M Phosphate Buffer (pH 4.5) .

-

Critical Control Point: Check pH. It must be between 4.0 and 5.0. If < 4.0, adjust with dilute NaOH.

-

-

Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the cartridge.

-

Loading: Pass the buffered sample extract through the cartridge at a flow rate of ~1 mL/min.

-

Washing: Wash with 3 mL of 5% Methanol in Water .

-

Why? Removes sugars and polar interferences without eluting the sulfonamide.

-

-

Elution: Elute with 5 mL of Methanol .

-

Final Prep: Evaporate eluate to dryness under nitrogen. Reconstitute in 1.0 mL of Mobile Phase A/B (90:10) . Filter through a 0.2 µm PTFE filter.

Protocol 2: QuEChERS (High Throughput)

Applicability: Lean Muscle Tissue (Screening) Method Basis: Modified AOAC 2007.01

-

Weigh: 5.0 g homogenate into a 50 mL tube.

-

Extraction: Add 10 mL 1% Acetic Acid in Acetonitrile . Add internal standard. Shake vigorously for 1 min.

-

Partitioning: Add QuEChERS salts (4 g MgSO₄ + 1 g NaCl). Shake immediately and vigorously for 1 min to prevent clumping.

-

Centrifuge: 4,000 x g for 5 min.

-

d-SPE Cleanup: Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO₄ + 50 mg PSA + 50 mg C18 .

-

Why C18? Removes lipids.

-

Why PSA? Removes organic acids/sugars.

-

-

Final: Vortex, centrifuge, and transfer supernatant to an LC vial.

LC-MS/MS Analysis Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP). Column: C18 (100 mm x 2.1 mm, 1.7 µm or 2.6 µm).

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

Gradient:

-

0-1 min: 5% B

-

1-6 min: Linear ramp to 95% B

-

6-8 min: Hold 95% B

-

8.1 min: Re-equilibrate 5% B

MS Source Parameters (ESI Positive):

-

Capillary Voltage: 3.5 kV

-

Gas Temp: 350°C

-

Nebulizer: 45 psi

MRM Transitions (Sulfasymazine):

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (V) |

| Sulfasymazine | 329.1 ([M+H]⁺) | 156.0 | 92.0 | 20 / 35 |

| Sulfamethazine-d4 (IS) | 283.1 | 160.0 | 96.0 | 22 |

Note: m/z 156 corresponds to the sulfanilic acid moiety, characteristic of all sulfonamides.

Visualized Workflows

Figure 1: SPE Extraction Workflow (Protocol 1)

Caption: Step-by-step Solid Phase Extraction (SPE) workflow for Sulfasymazine isolation using HLB cartridges.

Figure 2: Method Selection Decision Tree

Caption: Decision matrix for selecting between SPE and QuEChERS based on tissue complexity.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Recovery (< 60%) | pH during SPE loading is too high (> 6.0). | Ensure buffer is pH 4.5. Sulfonamides ionize at neutral pH, reducing HLB retention. |

| High Backpressure | Particulates in extract. | Filter extract (0.2 µm) or centrifuge at higher speed before SPE loading. |

| Signal Suppression | Matrix effects (Lipids/Proteins). | Switch from QuEChERS to SPE. Use matrix-matched calibration curves. |

References

-

USDA Food Safety and Inspection Service (FSIS). (2023).[1] Chemistry Laboratory Guidebook Method CLG-SUL4.04: Screening, Quantitation and Confirmation of Sulfonamides by LC-MS/MS.Link

-

European Medicines Agency (EMA). (2010). Maximum Residue Limits (MRL) for Sulfonamides in Foodstuffs of Animal Origin.Link

-

AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

-

Gentili, A., et al. (2005). Validation of a multimethod for the determination of sulfonamides in muscle tissue by LC-MS/MS. Journal of Chromatography A. Link

Sources

Technical Application Note: pH-Dependent Hydrolytic Stability Profiling of Sulfasymazine Sodium

This guide details the stability testing protocol for Sulfasymazine Sodium (CAS 1984-94-7), a triazine-based sulfonamide antibiotic.[1] It focuses on establishing the pH-rate profile to predict shelf-life and degradation pathways in aqueous formulations.[1]

Introduction & Scientific Context

Sulfasymazine (4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide) is a short-acting sulfonamide used primarily in veterinary applications.[1] Structurally, it consists of a sulfanilamide moiety linked to a 4,6-diethyl-s-triazine ring.[1][2]

The stability of Sulfasymazine in aqueous solution is critically governed by pH due to its amphoteric nature (pKa

Degradation Mechanism:

The primary degradation pathway is the hydrolysis of the sulfonamide bond (

-

Sulfanilic Acid (4-aminobenzenesulfonic acid).[1]

-

2-Amino-4,6-diethyl-s-triazine (heterocyclic amine).[1]

This protocol provides a standardized method to determine the pseudo-first-order rate constants (

Experimental Protocol

Materials & Reagents

-

API: Sulfasymazine Sodium Reference Standard (>99% purity).

-

Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.[1]

-

Buffer Components: Hydrochloric acid, Citric acid, Sodium Citrate, Potassium Phosphate (monobasic/dibasic), Sodium Borate, Sodium Hydroxide.

-

Ionic Strength Adjuster: Sodium Chloride (NaCl) or Potassium Chloride (KCl).[1]

Buffer Preparation (Constant Ionic Strength M)

To ensure kinetic differences are due to pH and not ionic strength effects, all buffers must be adjusted to

| Target pH | Buffer System | Composition (per 1 L) |

| 1.2 | HCl / NaCl | 0.1 N HCl (adjust with NaCl to |

| 3.0 | Citrate | 0.05 M Citric Acid / Sodium Citrate + NaCl |

| 4.5 | Acetate | 0.05 M Sodium Acetate / Acetic Acid + NaCl |

| 5.4 | Acetate/Phosphate | Match pKa of Sulfasymazine (critical point) |

| 7.4 | Phosphate (PBS) | 0.05 M |

| 9.0 | Borate | 0.05 M Boric Acid / NaOH + NaCl |

| 10.0 | Carbonate/Borate | 0.05 M Sodium Borate / NaOH |

Sample Preparation

-

Stock Solution: Dissolve 50 mg Sulfasymazine Sodium in 50 mL Methanol (1 mg/mL).

-

Working Solutions: Spike 1.0 mL of Stock Solution into 49.0 mL of each pre-heated buffer (Target conc: 20 µg/mL).

-

Filtration: Filter through 0.22 µm PVDF membrane if precipitation occurs (unlikely at 20 µg/mL).

Incubation (Accelerated Conditions)

Since hydrolysis at 25°C is slow, perform the study at elevated temperatures to apply the Arrhenius Equation .

-

Temperatures: 60°C, 70°C, 80°C (± 0.5°C) using a water bath or heating block.

-

Vessels: Amber glass HPLC vials with PTFE-lined crimp caps (to prevent evaporation and photolysis).

-

Sampling Points: T=0, 1, 2, 4, 8, 12, 24, 48, and 72 hours.

HPLC-UV Analytical Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

Isocratic Mode: 75% A / 25% B (Adjust based on retention time of triazine amine).

-

-

Flow Rate: 1.0 mL/min.

-

Wavelength: 265 nm (Characteristic absorption of sulfanilamide moiety).

-

Injection Vol: 10 µL.

Data Analysis & Calculations

Determination of Rate Constant ( )

Sulfonamide hydrolysis follows pseudo-first-order kinetics when buffered.[1] Plot the natural logarithm of the remaining concentration fraction against time:

[1]-

: Peak area at time

-

: Peak area at time

-

: Slope of the linear regression (

Arrhenius Extrapolation

To predict stability at 25°C (

- : Activation Energy (J/mol).

- : Gas constant (8.314 J/mol[1]·K).

pH-Rate Profile

Construct the profile by plotting

-

Acidic Leg (pH < 3): Rate decreases as pH increases (

).[1] -

Neutral Valley (pH 5–7): Minimum degradation rate (maximum stability).[1]

-

Alkaline Leg (pH > 8): Rate increases as pH increases (

).[1]

Visualization of Workflow & Pathway

Experimental Workflow

Caption: Step-by-step workflow for determining kinetic stability parameters.

Degradation Pathway (Hydrolysis)

Caption: Hydrolytic cleavage of the sulfonamide bond yielding primary amine and triazine derivatives.[1]

References

-

DrugFuture. (n.d.). Sulfasymazine - Chemical Index Database. Retrieved February 25, 2026, from [Link]

-

Haddow, M. F., Gelbrich, T., & Griesser, U. J. (2008).[2] Similar sulfonamides with different crystal structures: sulfasymazine and sulfatriazine.[2] Acta Crystallographica Section C: Crystal Structure Communications, 64(6), o309-o312. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

-

Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Standard reference for pH-rate profiles of sulfonamides).

Sources

Troubleshooting & Optimization

Troubleshooting rapid degradation of sulfasomizole in solution

Welcome to the technical support center for sulfasomizole. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues with sulfasomizole in solution. Rapid degradation can compromise experimental results and lead to significant delays. This document provides a structured approach to diagnosing and mitigating these issues, moving from frequently asked questions to in-depth troubleshooting and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations associated with sulfasomizole degradation.

Question 1: My sulfasomizole solution has turned yellow or brown. What is causing this discoloration?

Answer: Discoloration is a classic indicator of oxidative or photodegradation.[1] The primary amino group on the benzene ring of the sulfonamide is susceptible to oxidation, forming colored quinone-imine type products. This process can be accelerated by exposure to light (especially UV), dissolved oxygen in the solvent, or the presence of trace metal ions.[1][2]

Question 2: I've observed a significant drop in potency in my assay. What is the most likely cause?

Answer: The most common culprits for potency loss are pH-driven hydrolysis and thermal stress. The sulfonamide bond (S-N) is the most labile part of the molecule and is susceptible to cleavage under both acidic and alkaline conditions.[3][4][5][6] Storing the solution at an inappropriate pH or at elevated temperatures will accelerate this hydrolytic cleavage, reducing the concentration of the active parent compound.

Question 3: Can I prepare and store my sulfasomizole stock solution in standard clear glass vials at room temperature?

Answer: This is strongly discouraged. Sulfonamides as a class are known to be sensitive to light. Storing the solution in clear vials exposes it to ambient light, which can lead to rapid photodegradation.[7] Additionally, room temperature storage is often insufficient to prevent slow degradation over time. For short-term storage (days to weeks), refrigeration (2-8 °C) is recommended, and for long-term storage (months), freezing at -20 °C is preferable.[8] Always use amber or opaque containers to protect from light.[1]

Question 4: I've noticed a precipitate forming in my refrigerated sulfasomizole solution. Is this degradation?

Answer: It could be, but it is more likely related to solubility. Sulfasomizole's solubility can be dependent on both the pH and the temperature of the solvent.[9] As the solution cools, the solubility may decrease, causing the compound to precipitate out. Before assuming degradation, allow the solution to slowly warm to room temperature to see if the precipitate redissolves. If it does not, or if the solution remains cloudy, it may be a less soluble degradation product.[1]

Part 2: In-Depth Troubleshooting Guide

When rapid degradation is confirmed, a systematic approach is necessary to identify the root cause. This guide provides a logical workflow for your investigation.

Initial Assessment: Review Your Preparation Protocol

Before embarking on extensive experimental work, critically review every step of your solution preparation and storage procedure. Scrutinize the following:

-

Solvent Quality: Were high-purity (e.g., HPLC-grade) solvents used? Lower-grade solvents can contain impurities like metal ions or peroxides that initiate oxidative degradation.

-

pH of Final Solution: Was the pH measured and adjusted? Is it within a stable range for sulfonamides (typically weakly acidic to neutral)?[3][4][10]

-

Dissolution Method: Was excessive heat used to dissolve the sulfasomizole? This can introduce thermal stress from the outset.

-

Exposure to Environment: How long was the solution exposed to ambient light and air during preparation?

-

Storage Container: Was the container made of an inert material (e.g., Type 1 borosilicate glass) and was it properly cleaned?

Troubleshooting Workflow Diagram

The following diagram outlines a systematic process for diagnosing the cause of degradation.

Caption: A systematic workflow for troubleshooting sulfasomizole degradation.

Investigating Specific Degradation Pathways

If a review of your protocol does not reveal an obvious flaw, the next step is to systematically test for the most common degradation mechanisms using a forced degradation (or stress testing) study.[11][12][13] This involves intentionally exposing your sulfasomizole solution to harsh conditions to identify its vulnerabilities. The goal is to achieve 5-20% degradation, which is sufficient to identify degradation products without destroying the parent peak.[7][11]

-

Hydrolytic Degradation: Sulfonamides can degrade under both acidic and basic conditions. The degradation rate is often pH-dependent, with studies on similar sulfonamides like sulfamethoxazole showing higher degradation in acidic conditions.[4][5] By testing at low, neutral, and high pH, you can determine the optimal pH for your solution's stability.

-

Oxidative Degradation: The aromatic amine and the sulfur atom in the thioether linkage are potential sites for oxidation.[2] This is often mediated by reactive oxygen species. Introducing a mild oxidizing agent like hydrogen peroxide will reveal the molecule's susceptibility to this pathway.

-

Photodegradation: Many sulfonamides absorb UV light, making them prone to degradation upon exposure.[14][15] A photostability study, as outlined in ICH guideline Q1B, will confirm if light protection is a critical factor.[7]

-

Thermal Degradation: Elevated temperatures provide the energy needed to overcome the activation barrier for degradation reactions. This stress condition helps determine appropriate storage and handling temperatures.

Summary of Troubleshooting Approaches

| Issue Observed | Potential Degradation Pathway | Recommended Action |

| Potency loss, consistent across batches | Hydrolytic Degradation | Perform a pH stability study. Buffer the solution to the most stable pH identified. Store at 2-8°C or colder. |

| Solution turns yellow/brown, especially when left on the bench | Photodegradation / Oxidation | Prepare and store the solution in amber vials.[1] Minimize exposure to light and air. Purge with nitrogen or argon. |

| Precipitate forms that does not redissolve upon warming | Formation of Insoluble Degradants | Characterize the precipitate. This is likely a result of one of the other degradation pathways yielding a less soluble product. |

| Inconsistent stability between batches | Variable Contaminants (Solvent/Reagent) | Qualify all raw materials. Ensure high-purity solvents are used consistently. Check for peroxide formation in organic solvents. |

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to identify the primary degradation pathways for sulfasomizole in your specific solution matrix, following principles outlined by the ICH.[11][16]

Objective: To generate degradation products under controlled stress conditions to diagnose the primary cause of instability.

Materials:

-

Sulfasomizole solution (e.g., 1 mg/mL in a suitable solvent)[16]

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

High-purity water and/or organic solvent

-

pH meter, calibrated

-

Heating block or water bath

-

Photostability chamber (compliant with ICH Q1B, capable of delivering 1.2 million lux hours and 200 watt hours/square meter)[7]

-

Amber and clear vials

Procedure:

-

Prepare Samples: Aliquot your sulfasomizole solution into separate, appropriately labeled vials for each condition. Include an unstressed control sample kept at -20°C in the dark.

-

Acid Hydrolysis:

-

Add an equal volume of 0.1 M HCl to an aliquot of your solution.

-

Keep at room temperature or gently heat (e.g., 60°C) if no degradation is observed.[16]

-

Monitor over several time points (e.g., 2, 8, 24 hours).

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

Add an equal volume of 0.1 M NaOH to an aliquot of your solution.

-

Follow the same temperature and time point monitoring as for acid hydrolysis.

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Add 1 mL of 3% H₂O₂ to an aliquot of your solution.

-

Keep at room temperature and monitor at several time points. This reaction is often rapid.

-

Store the sample protected from light during this test.

-

-

Thermal Degradation:

-

Place a vial of the solution in a heating block or oven at an elevated temperature (e.g., 70°C).

-

Monitor at several time points.

-

-

Photostability:

-

Place one aliquot in a clear vial and one in an amber vial (as a dark control) inside the photostability chamber.

-

Expose to the required light intensity as per ICH Q1B guidelines.[7]

-

-

Analysis:

-

At each time point, withdraw a sample and analyze immediately using a stability-indicating HPLC method (see Protocol 2).

-

Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants).

-

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To quantify sulfasomizole and separate it from its potential degradation products. This is a starting point; the method must be fully validated for your specific application.

Instrumentation & Columns:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for sulfonamides.[17]

Reagents & Mobile Phase:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Phosphate or Acetate Buffer (e.g., 20 mM, pH adjusted to 4.5)[9]

-

A typical starting mobile phase could be a gradient elution of Buffer (A) and Acetonitrile (B).

Chromatographic Conditions (Example):

-

Mobile Phase: Gradient from 20% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: Scan from 200-400 nm with a PDA detector. A wavelength around 270 nm is often suitable for sulfonamides.

Procedure:

-

Prepare standards of sulfasomizole and samples from the forced degradation study.

-

Inject the unstressed control sample to determine the retention time and peak shape of the parent compound.

-

Inject each of the stressed samples.

-

Evaluate Specificity: A method is "stability-indicating" if the degradation product peaks are well-resolved from the main sulfasomizole peak and from each other. The use of a PDA detector is highly recommended to check for peak purity, ensuring that no degradant peaks are co-eluting with the parent peak.

Simplified Degradation Pathways Diagram

Caption: Primary degradation pathways for sulfonamide-class molecules.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Analysis of sulfonamides. (n.d.). Slideshare.

- Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. (n.d.). PMC.

- Sulfasomizole | CAS#632-00-8. (n.d.). MedKoo Biosciences.

- Highly Efficient Degradation of Sulfisoxazole by Natural Chalcopyrite-Activated Peroxymonosulfate: Reactive Species and Effects of Water M

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

- Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradi

- The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing).

- Degradation of the Antibiotic Sulfamethoxazole in Aqueous Solutions by γ-Irradiation. (n.d.).

- The Influence of pH on Sulfamethoxazole in Soil Systems: Migration and Degrad

- Sulfamethoxazole degradation by ultrasound/ozone oxidation process in water: kinetics, mechanisms, and p

- Original Research Article DEVELOPMENT METHOD FOR SPECTROPHOTOMETRIC ANALYSIS OF SULFAMETHOXAZOLE USING VANILLINE REAGENT. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. (2015). PubMed.

- Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (n.d.). Springer.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Innovare Academic Sciences.

- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.

- Proposed pathways of sulfisoxazole photodegradation by Bi2MoO6/Bi2WO6/MWCNTs. (n.d.).

- Photodegradation of sulfonamides and their N^sup - ProQuest. (n.d.). ProQuest.

- Sulfisoxazole | C11H13N3O3S | CID 5344. (n.d.). PubChem - NIH.

- Stability of sulfathiazole solutions under different storage conditions. (n.d.). Benchchem.

- Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. (n.d.). JOCPR.

- Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Agilent.

- Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based M

- Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service.

- Removal of Sulfamethoxazole, Sulfathiazole and Sulfamethazine in their Mixed Solution by UV/H2O2 Process. (2019, May 21). PMC.

- Drugs with susceptible sites for free radical induced oxidative transformations: the case of a penicillin. (n.d.). PubMed.

- Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. (n.d.). PubMed.

- Oxidative degradation of sulfafurazole drug by chromium trioxide in different acidic media: a kinetic and mechanistic study. (2023, March).

- African Journal of Pharmacy and Pharmacology - study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. (2018, August 22). Academic Journals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drugs with susceptible sites for free radical induced oxidative transformations: the case of a penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Efficient Degradation of Sulfisoxazole by Natural Chalcopyrite-Activated Peroxymonosulfate: Reactive Species and Effects of Water Matrices [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. onyxipca.com [onyxipca.com]

- 8. medkoo.com [medkoo.com]

- 9. academicjournals.org [academicjournals.org]

- 10. Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. Photodegradation of sulfonamides and their N^sup - ProQuest [proquest.com]

- 15. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. agilent.com [agilent.com]

Validation & Comparative

A Comparative Pharmacokinetic Analysis: Sulfadiazine vs. Sulfasalazine Half-Life

A Technical Guide for Researchers and Drug Development Professionals

In the realm of sulfonamide therapeutics, a nuanced understanding of pharmacokinetic profiles is paramount for optimizing efficacy and safety. This guide provides an in-depth, objective comparison of the half-lives of two pivotal sulfonamides: sulfadiazine and sulfasalazine. Moving beyond a mere presentation of data, we will dissect the underlying metabolic and physiological processes that govern their persistence in the body, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Sulfadiazine and Sulfasalazine

Sulfadiazine is a short-acting sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthetase, a crucial component in the bacterial synthesis of folic acid. It is readily absorbed from the gastrointestinal tract and is utilized in the treatment of a variety of bacterial infections.[1]

Sulfasalazine, in contrast, is a prodrug that combines sulfapyridine and 5-aminosalicylic acid (5-ASA) linked by an azo bond.[2] Its primary application is in the management of inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[3][4] The therapeutic action of sulfasalazine is largely dependent on its metabolism within the colon.[2]

The half-life of a drug is a critical pharmacokinetic parameter, dictating the dosing interval and the time required to reach steady-state concentrations. A comparative analysis of the half-lives of sulfadiazine and sulfasalazine reveals significant differences, primarily driven by their distinct metabolic fates.

Comparative Half-Life Data

The elimination half-life of a drug is the time it takes for the concentration of the drug in the plasma to be reduced by half.[5] Below is a summary of the reported half-lives for sulfadiazine and sulfasalazine and its primary active metabolite, sulfapyridine.

| Compound | Species | Half-Life (t½) | Key Considerations |

| Sulfadiazine | Human | ~10 hours (range: 7-17 hours)[6] | Can be longer in individuals with impaired renal function. |

| Animals (general) | 3 - 10 hours[7] | Significant inter-species variation exists.[7] | |

| Sulfasalazine (parent drug) | Human | 5-10 hours (single dose)[3][8] | 7.6 ± 3.4 hours (multiple doses)[9][10][11] |

| Sulfapyridine (metabolite of Sulfasalazine) | Human (Fast Acetylators) | ~10.4 hours[9][10][11] | The rate of metabolism is dependent on the individual's genetic phenotype for N-acetyltransferase.[9][11] |

| Human (Slow Acetylators) | ~14.8 hours[9][10][11] | Slow acetylators exhibit a prolonged half-life and may have a higher incidence of adverse effects.[11] |

The Biochemical Basis for Half-Life Discrepancies: Metabolism and Elimination

The notable differences in the half-lives of sulfadiazine and sulfasalazine are a direct consequence of their distinct metabolic pathways and subsequent elimination from the body.

Sulfadiazine is readily absorbed from the upper gastrointestinal tract and undergoes hepatic metabolism, primarily through N-acetylation and, to a lesser extent, oxidation.[12] Both the unchanged drug and its metabolites are then excreted by the kidneys. The rate of renal clearance is a significant determinant of its half-life.

Sulfasalazine , on the other hand, is designed for targeted delivery to the colon. Less than 15% of an oral dose is absorbed as the parent drug in the small intestine.[9][10] The majority of the dose travels to the colon, where the azo bond is cleaved by bacterial azoreductases, releasing its two active moieties: sulfapyridine and 5-ASA.[2][3][4]

-

Sulfapyridine: This metabolite is well-absorbed from the colon and enters systemic circulation.[9] It then undergoes hepatic metabolism, including acetylation, hydroxylation, and glucuronidation, before being excreted in the urine.[3] The rate of acetylation is genetically determined, leading to the observed differences in half-life between fast and slow acetylators.[2][11]

-

5-Aminosalicylic Acid (5-ASA): This moiety is poorly absorbed from the colon and is largely responsible for the local anti-inflammatory effects in the gut.[4] The unabsorbed portion is excreted in the feces.[9]

The following diagram illustrates the metabolic pathways of sulfadiazine and sulfasalazine.

Sources

- 1. sulfADIAZINE: Uses, Side Effects & Dosage | Healio [healio.com]

- 2. Clinical pharmacokinetics of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 5. ama-assn.org [ama-assn.org]

- 6. Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]

- 8. sulfaSALAzine: Uses, Side Effects & Dosage | Healio [healio.com]

- 9. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. labeling.pfizer.com [labeling.pfizer.com]

- 11. labeling.pfizer.com [labeling.pfizer.com]

- 12. Metabolism of sulfadiazine in neonatal and young pigs. Comparative in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Benchmarking Sulfasymazine Sodium Residue Screening: High-Sensitivity ELISA vs. LC-MS/MS Validation Guide

Executive Summary

The quantification of Sulfasymazine sodium—a long-acting sulfonamide antibiotic—in food matrices is critical for compliance with global Maximum Residue Limits (MRLs), typically set at 100 µg/kg (ppb) for total sulfonamides in the EU and USA. While LC-MS/MS remains the confirmatory gold standard, its operational cost and low throughput create a bottleneck.

This guide validates the utility of competitive Enzyme-Linked Immunosorbent Assay (ELISA) kits as a robust screening tool. We provide a direct performance comparison, a self-validating experimental protocol, and a framework for interpreting cross-reactivity profiles, ensuring your screening workflow meets regulatory rigor (EC 2002/657/EC and AOAC standards).

Part 1: The Challenge of Sulfonamide Screening

Sulfonamides are notoriously difficult to screen individually because they share a common p-aminobenzenesulfonamide core structure. The primary challenge in validating a Sulfasymazine-specific ELISA is distinguishing it from structurally similar analogs like Sulfamethazine (SMZ) or Sulfadiazine (SDZ), while maintaining high sensitivity in complex matrices like milk, tissue, or honey.

Mechanism of Action: Competitive Inhibition

Understanding the assay physics is the first step to troubleshooting. In this competitive format, the drug in the sample competes with an enzyme-labeled drug (conjugate) for a limited number of antibody binding sites.

Figure 1: Principle of Competitive ELISA. Note the inverse relationship: High Sulfasymazine concentration results in low optical density (OD).

Part 2: Methodological Comparison (ELISA vs. LC-MS/MS)

To validate the ELISA kit, we must benchmark it against the confirmatory method. The following table contrasts the operational parameters.

| Parameter | High-Sensitivity ELISA (Screening) | LC-MS/MS (Confirmatory) |

| Principle | Antibody-Antigen Interaction | Mass-to-Charge Ratio (m/z) |

| Limit of Detection (LOD) | 0.5 – 1.0 ppb | 0.01 – 0.1 ppb |

| Throughput | High (40+ samples/2 hours) | Low (5-10 samples/hour) |

| Specificity | Group specific (High Cross-Reactivity) | Analyte specific (Molecular Fingerprint) |

| Matrix Tolerance | Moderate (Requires dilution/extraction) | High (Isotope Dilution corrects effects) |

| Cost per Sample | Low (~$5 - $10) | High (~$50 - $100) |

| Primary Utility | Filtering negative samples (High Negative Predictive Value) | Quantifying positives for legal compliance |

Strategic Insight: The goal of validation is not to match LC-MS/MS accuracy perfectly, but to ensure zero false negatives at the MRL level.

Part 3: Validation Framework & Protocols

This section outlines a self-validating system. Do not proceed with unknown samples until these metrics are met.

Sample Preparation (The Critical Variable)

Direct application of samples (like milk or serum) often leads to "matrix effects"—non-specific binding that suppresses signals, causing false positives.

Protocol: Tissue/Honey Extraction

-

Homogenization: Weigh 2.0 g of sample into a 50 mL centrifuge tube.

-

Extraction: Add 8 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

-